2,4-Dinitro-m-xylene
Overview
Description
2,4-Dinitro-m-xylene, also known as 1,3-dimethyl-2,4-dinitrobenzene, is an aromatic compound with the molecular formula C8H8N2O4. It is characterized by the presence of two nitro groups (-NO2) attached to a benzene ring substituted with two methyl groups (-CH3). This compound is known for its yellow crystalline appearance and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitro-m-xylene is typically synthesized through the nitration of m-xylene. The nitration process involves the reaction of m-xylene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at controlled temperatures to ensure the selective formation of the dinitro compound. The nitration process can be summarized as follows:
Mononitration: m-Xylene is first nitrated to form mononitro-m-xylene at a temperature of around 30°C.
Dinitration: The mononitro-m-xylene is further nitrated to form this compound at a higher temperature, typically around 80°C.
Industrial Production Methods: In industrial settings, the nitration process is scaled up using continuous-flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of continuous-flow reactors also facilitates the handling of hazardous reagents and the efficient separation of products .
Chemical Reactions Analysis
2,4-Dinitro-m-xylene undergoes various chemical reactions, including:
Oxidation:
- Oxidation of this compound can lead to the formation of corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction:
- Reduction of the nitro groups in this compound can be achieved using reducing agents such as iron filings and hydrochloric acid (Fe/HCl) or catalytic hydrogenation. This reaction typically yields 2,4-diamino-m-xylene.
Substitution:
- Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of various substituted derivatives. For example, reaction with ammonia (NH3) can produce 2,4-dinitroaniline .
Scientific Research Applications
2,4-Dinitro-m-xylene has several scientific research applications:
Chemistry:
- It is used as a starting material for the synthesis of various nitroaromatic compounds. Its derivatives are studied for their thermal decomposition characteristics using techniques like differential scanning calorimetry (DSC) and thermogravimetry-derivative thermogravimetry (TG-DTG).
Biology and Medicine:
- The compound has been utilized in the synthesis of chemicals with potential medical applications. For instance, it has been used in the synthesis of compounds related to 4-hydroxy-6-amino-isophthalic acid, which is associated with the chemotherapy of tuberculosis.
Industry:
- In process engineering, this compound is relevant in the study of continuous-flow nitration of xylene isomers. This research aids in the development of efficient industrial processes for the production of nitroaromatic compounds .
Mechanism of Action
The mechanism of action of 2,4-dinitro-m-xylene primarily involves its nitro groups. These groups can participate in various chemical reactions, such as reduction and substitution, leading to the formation of different products. The nitro groups can also act as electron-withdrawing groups, influencing the reactivity of the benzene ring. In biological systems, nitroaromatic compounds can undergo biotransformation, leading to the formation of reactive intermediates that may interact with cellular components .
Comparison with Similar Compounds
2,4-Dinitro-m-xylene can be compared with other nitroaromatic compounds, such as:
2,4-Dinitrotoluene: Similar to this compound but with a single methyl group instead of two. It is used in the production of explosives and dyes.
2,6-Dinitro-m-xylene: Another isomer with nitro groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications.
Properties
IUPAC Name |
1,3-dimethyl-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUSVHGZGPBZLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209047 | |
Record name | m-Xylene, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-02-1 | |
Record name | 1,3-Dimethyl-2,4-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Xylene, 2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Xylene, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10209047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitro-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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